molecular formula C8H18N2O B3011892 2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol CAS No. 1268522-37-7

2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol

Cat. No.: B3011892
CAS No.: 1268522-37-7
M. Wt: 158.245
InChI Key: DEMJSCKEDLLJBK-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another study reported a one-pot biosynthesis of menthol and neomenthol from pulegone, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .


Molecular Structure Analysis

The molecular formula of “2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol” is C6H14N2 . The average mass is 114.189 Da and the monoisotopic mass is 114.115700 Da .

Scientific Research Applications

Ethanol's Cellular Impact

Research has demonstrated that ethanol can induce apoptosis in certain cell types, such as TM3 mouse Leydig cells, by activating bax-dependent caspase-3, highlighting the complex interplay between ethanol and cellular death pathways (M. Jang et al., 2002). Additionally, ethanol's impact extends to up-regulating N-methyl-D-aspartate receptor polypeptide subunits in mouse cortical neurons, which could have implications for understanding its effects on the nervous system (P. Follesa & M. Ticku, 1996).

Catalytic Activities and Organic Synthesis

The synthesis of complex molecules often involves catalytic processes where specific compounds play critical roles. For instance, certain iron, cobalt, nickel, and palladium complexes have been studied for their potential in ethylene oligomerization, indicating the importance of catalytic efficiency in industrial applications (M. K. Ainooson et al., 2011). Moreover, the study of pyrazoles through dealkylation of pyrazolium salts offers insights into methods for obtaining 3- and 5-substituted aminopyrazoles, showcasing the versatility of organic synthesis techniques (B. Cross et al., 1980).

Alternative Synthetic Approaches for Ethanol Production

An innovative approach for catalytic conversion of synthetic gas to ethanol has been explored, aiming to provide a sustainable alternative to traditional methods. This process integrates the coupling of CO with methanol to form dimethyl oxalate, followed by hydrogenation to yield ethanol, potentially reducing dependence on petroleum resources and greenhouse gas emissions (Hairong Yue et al., 2014).

Properties

IUPAC Name

2-[(2S,5R)-2,5-dimethylpiperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-6-10(3-4-11)8(2)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJSCKEDLLJBK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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